5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine
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Overview
Description
5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine is a chemical compound with the molecular formula C₁₃H₁₅Cl₂N₃. It is a member of the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a substituted aniline derivative with a suitable reagent to form the quinazoline core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Quinazolinamine, 5,6-dichloro-N-cyclobutyl-1,4-dihydro-4-methyl
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to its specific substitution pattern and the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918134-96-0 |
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Molecular Formula |
C13H15Cl2N3 |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
5,6-dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C13H15Cl2N3/c1-7-11-10(6-5-9(14)12(11)15)18-13(16-7)17-8-3-2-4-8/h5-8H,2-4H2,1H3,(H2,16,17,18) |
InChI Key |
VEGXETIGCSENPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2Cl)Cl)NC(=N1)NC3CCC3 |
Origin of Product |
United States |
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